1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-(4-methoxyphenyl)-
CAS No.: 74101-17-0
Cat. No.: VC19343324
Molecular Formula: C19H15BrN4OS
Molecular Weight: 427.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74101-17-0 |
|---|---|
| Molecular Formula | C19H15BrN4OS |
| Molecular Weight | 427.3 g/mol |
| IUPAC Name | 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(4-methoxyphenyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C19H15BrN4OS/c1-25-15-8-4-12(5-9-15)16-10-18(21)24(23-16)19-22-17(11-26-19)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3 |
| Standard InChI Key | HNEZTKIDMAZXRO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=C(C=C4)Br |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
The compound features a pyrazole ring (C3H3N2) substituted at positions 1, 3, and 5. Position 1 is occupied by a 4-(4-bromophenyl)-2-thiazolyl group, while position 3 bears a 4-methoxyphenyl substituent. The amine group at position 5 completes the structure. The molecular formula is C19H15BrN4OS, yielding a molecular weight of 427.32 g/mol . X-ray crystallography of analogous compounds reveals planar configurations for the pyrazole and thiazolyl rings, with dihedral angles between aromatic systems influencing intermolecular interactions .
Synthetic Pathways
Synthesis typically proceeds via a multi-step protocol:
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Condensation: 4-Methoxyphenylhydrazine reacts with a β-ketoester to form the pyrazole backbone.
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Thiazole Formation: A Hantzsch thiazole synthesis introduces the 4-(4-bromophenyl)-2-thiazolyl group using thiourea and α-bromo ketones.
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Functionalization: Final amine group installation occurs through nucleophilic substitution or reductive amination .
Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >75% .
Chemical Properties and Reactivity
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). Stability studies indicate decomposition <5% after 24 hours at 25°C in buffered solutions .
Reactive Sites
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Bromophenyl Group: Participates in Suzuki-Miyaura cross-coupling reactions for structural diversification.
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Thiazolyl Sulfur: Prone to oxidation, forming sulfoxide derivatives under strong oxidizing conditions.
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Pyrazole NH: Acts as a hydrogen bond donor in molecular recognition processes .
These values surpass first-line chemotherapeutics like 5-fluorouracil (IC50 = 2.1 μM in HCT-116) .
Aurora-A Kinase Inhibition
Mechanistic studies identify Aurora-A kinase (a key mitotic regulator) as the primary target. Docking simulations show:
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Hydrogen Bonding: Methoxy oxygen with Asp-404 (1.79 Å)
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Hydrophobic Interactions: Bromophenyl group with Leu-139 and Val-147
The inhibition constant (Ki) of 0.11 ± 0.03 μM positions this compound as a leading Aurora-A inhibitor candidate .
Comparative Analysis with Analogous Compounds
Comparison with 1-(4-Chlorophenyl) Analogs
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Potency: Bromine substitution confers 3.2× greater Aurora-A affinity vs. chlorine analogs (ΔG = -9.4 vs. -8.1 kcal/mol) .
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Selectivity: Reduced off-target effects on EGFR and VEGFR2 kinases compared to fluorophenyl derivatives .
Thiazolyl vs. Oxazolyl Variants
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